molecular formula C7H16N4 B3273879 4-Methyl-1,4-diazepane-1-carboximidamide CAS No. 59775-29-0

4-Methyl-1,4-diazepane-1-carboximidamide

Cat. No.: B3273879
CAS No.: 59775-29-0
M. Wt: 156.23 g/mol
InChI Key: VPKIYAFZAMGOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 1,4-Diazepane Heterocycles in Organic Chemistry

1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile scaffold in drug discovery.

The study of diazepane systems, particularly the 1,4-diazepine core, gained significant momentum with the discovery of benzodiazepines, a class of psychoactive drugs. The synthesis and exploration of these compounds have been a subject of interest for several decades, leading to a broad understanding of their chemical properties and biological activities. nih.govresearchgate.net The clinical and commercial success of 1,4-benzodiazepines spurred further research into related diazepine (B8756704) structures, including saturated 1,4-diazepanes. jocpr.com These foundational studies have established various synthetic routes to the diazepine ring system and have highlighted its importance as a "privileged structure" in medicinal chemistry. jocpr.com

The diazepane class of compounds exhibits significant structural diversity, which can be achieved through various substitution patterns on the ring nitrogens and carbons. The nomenclature of these compounds follows standard IUPAC guidelines, specifying the position of the nitrogen atoms and any substituents. For instance, in 4-Methyl-1,4-diazepane-1-carboximidamide, the "1,4-diazepane" indicates the seven-membered ring with nitrogens at the 1 and 4 positions, "4-Methyl" specifies a methyl group on the nitrogen at position 4, and "1-carboximidamide" denotes the guanidine (B92328) group attached to the nitrogen at position 1. The flexibility of the seven-membered ring allows for various conformations, which can influence the biological activity of diazepane derivatives.

Overview of Carboximidamide (Guanidine) Functional Groups

The carboximidamide group, more commonly known as the guanidine group, is a functional group with the general formula (R1R2N)(R3R4N)C=N-R5. It is characterized by a central carbon atom bonded to three nitrogen atoms.

Guanidine is a strong organic base due to the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. wikipedia.org This high basicity is a defining characteristic of guanidine and its derivatives. The positive charge in the guanidinium ion is delocalized over the three nitrogen atoms, contributing to its stability. encyclopedia.pub Guanidine derivatives can participate in a variety of chemical reactions, including alkylation and condensation reactions. nih.gov Their ability to form stable salts and engage in hydrogen bonding is crucial to their role in both chemical and biological systems. nih.govresearchgate.net

The guanidine moiety is considered a "privileged structural motif" in drug design. nih.govresearchgate.net Its ability to be protonated at physiological pH allows for strong interactions with biological targets through hydrogen bonding and electrostatic interactions. nih.govresearchgate.net This functional group is found in a wide range of biologically active compounds, including antimicrobial and anti-inflammatory agents. researchgate.net The incorporation of a guanidine group can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic properties. rsc.org

Positioning of this compound in the Chemical Landscape

Based on the individual characteristics of its constituent parts, this compound can be positioned as a potentially valuable molecule in chemical research. The 1,4-diazepane core provides a flexible and versatile scaffold that is known to be a part of many biologically active compounds. nih.gov The addition of a methyl group at the 4-position can influence its conformational preferences and lipophilicity.

The carboximidamide (guanidine) group at the 1-position introduces a strongly basic and highly interactive functional group. This moiety is known to be a key pharmacophore in many drug molecules due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. nih.govresearchgate.net The combination of the diazepane ring and the guanidine group in a single molecule suggests that this compound could be a promising candidate for screening in various biological assays, particularly in the search for new therapeutic agents. Its unique structure warrants further investigation into its synthesis, chemical properties, and potential applications.

Unique Structural Features of the Compound

The distinct chemical architecture of this compound is central to its scientific interest. Its structure is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as a 1,4-diazepane ring. This ring system is known to adopt various low-energy conformations, including chair and twist-boat forms, which can influence its interaction with biological targets. nih.govnih.gov The presence of a methyl group on the nitrogen at position 4 (N4) can affect the conformational preferences and lipophilicity of the molecule.

A key feature of this compound is the carboximidamide group, also known as a guanidine group, attached to the nitrogen at position 1 (N1). The guanidine moiety is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium cation. sci-hub.se This high basicity and the ability of the guanidinium group to form multiple hydrogen bonds are critical features that often govern the molecular recognition properties of guanidine-containing compounds. nih.govresearchgate.net

Below is a table summarizing the key structural features of this compound:

Structural FeatureDescriptionPotential Significance
1,4-Diazepane Ring A seven-membered heterocyclic ring with two nitrogen atoms.Provides a flexible yet constrained scaffold that can be a core element in pharmacologically active compounds. jocpr.com
Methyl Group at N4 An alkyl substituent on one of the ring nitrogens.Influences the molecule's steric and electronic properties, as well as its solubility. cymitquimica.comcymitquimica.com
Carboximidamide (Guanidine) Group at N1 A functional group with the formula -C(=NH)NH2.Imparts high basicity and the capacity for strong hydrogen bonding, which is crucial for interactions with biological macromolecules. sci-hub.senih.gov

Rationale for Dedicated Academic Investigation of this Specific Chemical Architecture

The focused academic investigation into this compound is driven by the well-established importance of its constituent chemical motifs in medicinal chemistry and drug discovery. Both the 1,4-diazepane and guanidine structures are considered "privileged scaffolds," meaning they are frequently found in compounds with a wide range of biological activities. jocpr.combenthamdirect.com

The 1,4-diazepane core is a key component in a variety of therapeutic agents, including those with central nervous system activity. jocpr.com Its derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netopenpharmaceuticalsciencesjournal.com

The guanidine functional group is a cornerstone of numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.govnih.gov The guanidinium group's ability to interact with negatively charged residues like carboxylates and phosphates in proteins and nucleic acids makes it a valuable feature for designing molecules that can bind to specific biological targets. sci-hub.senih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,4-diazepane-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4/c1-10-3-2-4-11(6-5-10)7(8)9/h2-6H2,1H3,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKIYAFZAMGOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655718
Record name 4-Methyl-1,4-diazepane-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59775-29-0
Record name 4-Methyl-1,4-diazepane-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational Analysis and Advanced Structural Elucidation

In-Depth Conformational Studies of the 1,4-Diazepane Ring

The 1,4-diazepane ring, a seven-membered saturated heterocycle, possesses greater conformational flexibility than its six-membered cyclohexane (B81311) counterpart. This flexibility gives rise to a complex potential energy surface with several low-energy conformers and relatively low barriers for interconversion.

Unlike the rigid chair conformation of cyclohexane, the 1,4-diazepane ring can adopt several preferred geometries, including pseudo-chair, boat, and twist-boat forms. The parent compound, 1,4-diazepane (also known as homopiperazine), has been shown by X-ray crystallography to exist in a pseudo-chair conformation in its solid state mdpi.com. This conformation appears to be the ground state for the unsubstituted ring.

However, substitution on the ring nitrogens can significantly influence the conformational equilibrium. For certain N,N'-disubstituted 1,4-diazepane derivatives, NMR spectroscopy and X-ray crystallography have identified the twist-boat conformation as the low-energy form nih.gov. The relative energies of these conformers are dictated by a balance of angle strain, torsional strain, and transannular steric interactions.

ConformationKey Geometric FeaturesRelative Stability
Pseudo-Chair Asymmetric chair-like structure; considered the ground state for unsubstituted 1,4-diazepane. mdpi.comMost Stable
Twist-Boat A twisted form of the boat geometry that relieves some steric and torsional strain. nih.govIntermediate
Boat Higher energy conformation due to potential flagpole interactions and eclipsing strain.Least Stable

This interactive table summarizes the primary conformations of the 1,4-diazepane ring.

The 1,4-diazepane ring is not static but undergoes rapid conformational interconversion at room temperature, primarily through a process of ring inversion. The energy required to convert from one conformation to another is known as the inversion barrier. While specific experimental data for the inversion barrier of 4-Methyl-1,4-diazepane-1-carboximidamide is not available, studies on the related 1,4-benzodiazepine (B1214927) system provide valuable insight.

Dynamic NMR (DNMR) and computational studies on diazepam and its derivatives have calculated ring inversion barriers in the range of 10.9 to 17.6 kcal/mol nih.gov. These values are influenced by factors such as substitution patterns on the nitrogen atoms nih.gov. The dynamic processes, such as the interconversion between different conformers, can be characterized using advanced NMR techniques like 2D-EXSY (Exchange Spectroscopy), which allows for the study of chemical exchange phenomena nih.govlibretexts.org. For the 1,4-diazepane ring, these dynamic equilibria would involve the interconversion between various pseudo-chair and twist-boat forms.

Structural Characteristics of the Carboximidamide Moiety

The carboximidamide group, C(=NH)NH₂, is the functional core of guanidine (B92328). When attached to the diazepane ring at the N1 position, its properties are best understood by considering its protonated form, the guanidinium (B1211019) group, which is prevalent under physiological conditions due to its high basicity wikipedia.org.

The stability and electronic distribution of the guanidinium moiety are dominated by resonance. The positive charge is not localized on a single atom but is delocalized across the central carbon and all three nitrogen atoms. This delocalization is represented by three major resonance contributors.

Figure 1: Resonance Structures of the Protonated Carboximidamide (Guanidinium) Group.

This resonance hybrid results in a planar, symmetrical ion with significant C-N double bond character across all three bonds.

Distinct from resonance, which involves only the movement of electrons, tautomerism involves the migration of an atom, typically a proton. The carboximidamide group can exist in different tautomeric forms, such as the amino (=N-NH₂) and imino (-NH-N=H) forms. The equilibrium between these tautomers can be influenced by substitution and solvent conditions and can be investigated using spectroscopic methods like 15N NMR rsc.orgresearchgate.net.

As a result of sp² hybridization and resonance delocalization, the core CN₃ unit of the guanidinium group is planar wikipedia.org. In the idealized, unsubstituted guanidinium cation, all C-N bond lengths are equivalent, and all N-C-N bond angles are 120°. However, substitution, as in this compound, breaks this symmetry.

X-ray crystallographic data from the closely related compound piperidine-1-carboximidamide (B1295648) provides a model for the expected bond parameters nih.gov. The analysis shows a distinct difference between the C=N double bond and the C-N single bonds, indicating that in the solid state, one particular resonance form may be more dominant. The bond angles also deviate from the ideal 120° of a perfect trigonal-planar geometry nih.gov.

ParameterPiperidine-1-carboximidamide nih.govAminoguanidinium Cation researchgate.netIdeal Trigonal Planar
C=N Bond Length (Å) 1.309~1.324 - 1.327~1.27
C-N Bond Length (Å) 1.364 - 1.377~1.332~1.34
N-C-N Angle (°) 116.82N/A120
N=C-N Angle (°) 119.08 - 124.09N/A120

This interactive table presents typical bond lengths and angles for substituted carboximidamide/guanidinium moieties, showing deviations from ideal geometry.

Advanced Spectroscopic and Crystallographic Analysis

While a comprehensive search of the current literature did not yield specific experimental structural data for this compound, its precise three-dimensional structure and dynamic properties would be elucidated using standard advanced analytical techniques.

Single-Crystal X-ray Crystallography would be the definitive method for determining the solid-state structure. This technique would provide precise data on bond lengths, bond angles, and torsional angles for the entire molecule. It would unambiguously identify the preferred conformation (e.g., pseudo-chair, twist-boat) of the 1,4-diazepane ring and the planarity of the carboximidamide group in the crystalline form. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding patterns, that stabilize the crystal lattice mdpi.comnih.gov.

Advanced NMR Spectroscopy would be employed to characterize the structure and conformational dynamics in solution.

1D and 2D NMR (COSY, HSQC, HMBC): These experiments would allow for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular connectivity.

Nuclear Overhauser Effect (NOESY/ROESY): These experiments measure through-space interactions between protons, providing crucial information about spatial proximity and helping to determine the predominant conformation in solution.

Variable-Temperature (VT) NMR: By recording spectra at different temperatures, one could study the dynamic ring inversion of the diazepane ring. At low temperatures, the interconversion may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers, enabling the calculation of the inversion energy barrier libretexts.org.

Reactivity Profiles and Mechanistic Investigations

Reactivity of the 1,4-Diazepane Core

The 1,4-diazepane ring is a flexible, non-aromatic heterocycle containing two nitrogen atoms. The presence of the methyl group at the N4 position and the carboximidamide group at the N1 position significantly influences the reactivity of the diazepane core.

The nitrogen atoms of the 1,4-diazepane ring possess lone pairs of electrons, rendering them nucleophilic. However, the nucleophilicity of the two nitrogen atoms in 4-Methyl-1,4-diazepane-1-carboximidamide is not equivalent. The N4 nitrogen, bearing a methyl group, is a tertiary amine and is expected to be a stronger nucleophile and base compared to the N1 nitrogen, which is part of an amidine functionality. The electron-withdrawing nature of the carboximidamide group reduces the electron density on the N1 nitrogen, thereby diminishing its nucleophilicity.

Conversely, protonation or coordination of the nitrogen atoms with Lewis acids can render the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Theoretical studies on similar diazepine (B8756704) systems have utilized computational methods like Density Functional Theory (DFT) to predict sites of electrophilic and nucleophilic attack based on reactivity descriptors and Fukui functions. ijpcbs.com

Table 1: Predicted Nucleophilic and Electrophilic Sites of the 1,4-Diazepane Core

AtomPredicted ReactivityInfluencing Factors
N4 NitrogenNucleophilicTertiary amine, electron-donating methyl group
N1 NitrogenWeakly NucleophilicElectron-withdrawing carboximidamide group
C2, C3, C5, C6, C7Electrophilic (upon N-activation)Susceptible to nucleophilic attack after protonation or alkylation of adjacent nitrogen

Saturated heterocyclic rings like 1,4-diazepane can undergo ring-opening reactions under specific conditions, often initiated by the quaternization of one of the ring nitrogens followed by nucleophilic attack. For instance, related azetidine-fused 1,4-benzodiazepine (B1214927) compounds have been shown to undergo ring-opening of the four-membered ring upon N-methylation and subsequent reaction with nucleophiles like sodium azide, potassium cyanide, or sodium thiophenoxide. mdpi.comnih.gov While the seven-membered diazepane ring is more stable, analogous ring-opening pathways could be envisaged under forcing conditions.

Ring-contraction reactions are also a possibility for medium-sized rings. For example, certain fused 1,4-diazepines can undergo valence tautomerization leading to ring contraction to form pyrrole (B145914) derivatives. Although this is more common in unsaturated systems, it highlights the potential for skeletal rearrangements in the broader diazepine family.

The carbon backbone of the 1,4-diazepane ring offers sites for functionalization. In related 2,3-dihydro-1,4-diazepines, electrophilic substitution, such as bromination, has been shown to occur at the carbon atoms of the ring. rsc.org While this compound is a saturated system, functionalization could potentially be achieved through radical reactions or by deprotonation of a C-H bond adjacent to a nitrogen atom to generate a carbanion, which can then react with an electrophile.

Chemical Transformations of the Carboximidamide Group

The carboximidamide group, also known as a guanidine (B92328) fragment when fully substituted, is a versatile functional group with a rich reaction chemistry.

The carboximidamide group contains both nucleophilic (the nitrogen atoms) and electrophilic (the central carbon atom) centers. The terminal NH2 group is nucleophilic and can react with various electrophiles. The imine nitrogen is also nucleophilic. The central carbon atom is electrophilic and can be attacked by nucleophiles, particularly after activation of the leaving group on the carbon.

Table 2: Potential Reactions of the Carboximidamide Group

Reactant TypeSite of Reaction on CarboximidamidePotential Products
Electrophiles (e.g., alkyl halides, acyl chlorides)Terminal NH2 or imine nitrogenN-alkylated or N-acylated derivatives
Nucleophiles (e.g., amines, alcohols)Central carbon atomTransamidination or ester formation (with subsequent rearrangement)

The carboximidamide group can participate in amidination reactions, where it is transferred to a primary or secondary amine. This process, known as transamidination, is a common method for the synthesis of substituted guanidines. The reaction is typically catalyzed by acid or base and involves the nucleophilic attack of an amine on the electrophilic carbon of the carboximidamide, followed by the elimination of ammonia. The synthesis of heterocyclic N-sulfonyl amidines from thioamides and sulfonyl azides provides an example of the formation of related amidine structures. nih.gov

In the context of this compound, reaction with a different amine could lead to the formation of a new guanidine derivative and 1-methyl-1,4-diazepane. This reactivity is crucial in the context of dynamic covalent chemistry and the synthesis of complex molecules.

Mechanistic Pathways of Key Reactions

The mechanistic pathways for reactions involving this compound can be understood by examining the synthesis and conformational dynamics of the 1,4-diazepane core.

The formation of the 1,4-diazepane ring system, a core component of the title compound, can be achieved through various synthetic routes. One common method involves the cyclization of diamines. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanisms in the synthesis of 1,4-diazepines, which are unsaturated precursors to diazepanes. These studies optimize the geometries of reactants, transition states, and products to elucidate the most favorable reaction pathway. For instance, the synthesis of diazepine rings from cetimine intermediates and aromatic aldehydes has been shown to proceed through specific pathways favored by both steric and electronic factors. ijpcbs.com

Another established route is the palladium-catalyzed cyclization of appropriately substituted aminobenzylamines with propargylic carbonates, which proceeds via π-allylpalladium intermediates followed by an intramolecular nucleophilic attack to form the seven-membered ring. mdpi.com The synthesis of the carboximidamide (amidine) functional group can be accomplished by treating the corresponding lactam (cyclic amide) with reagents like titanium tetrachloride (TiCl₄) in the presence of an amine. jocpr.com

A plausible synthetic mechanism for this compound would involve the initial formation of 1-methyl-1,4-diazepane, followed by the introduction of the carboximidamide group at the N1 position. This could be achieved by reacting 1-methyl-1,4-diazepane with a reagent such as cyanamide (B42294) or a protected derivative.

Table 1: Plausible Reaction Pathways for Core Structure Synthesis

Step Reaction Type Reactants Key Intermediates
1 Reductive Amination Ethylenediamine, Methylamine, Glyoxal Substituted Diamine
2 Cyclization N-methyl-N'-(2-oxoethyl)ethane-1,2-diamine Dihydropyrazine
3 Reduction Dihydropyrazine 1-Methylpiperazine
4 Ring Expansion/Formation (Alternative) N,N'-diprotected diamine, bifunctional electrophile Protected 1,4-diazepane

| 5 | Guanidinylation | 1-Methyl-1,4-diazepane, Cyanamide | this compound |

The 1,4-diazepane ring is a flexible seven-membered ring that exists in various conformations, primarily boat and twist-boat forms. The interconversion between these conformers, known as ring inversion, proceeds through specific transition states. While direct studies on this compound are lacking, extensive research on the inversion of related 1,4-benzodiazepines provides significant insights. nih.govacs.org

Ab initio methods and Density Functional Theory (DFT) at levels like B3LYP/6-31G* are used to model these processes. nih.govacs.org These computational studies construct a reaction path for the inversion, allowing for the identification and optimization of transition state (TS) geometries. nih.govresearchgate.net For 1,4-benzodiazepines, the ring inversion barrier has been calculated to be between 10.9 and 17.6 kcal/mol. researchgate.netnih.gov

Key findings from these studies include:

Symmetry of Transition States: For benzodiazepines without bulky substituents, the ring inversion often proceeds through a single reaction path with a transition state of Cₛ symmetry. nih.govacs.org

Effect of Substituents: The presence of bulky substituents, such as a phenyl ring, can lead to multiple reaction paths with asymmetric transition states. The breaking of Cₛ symmetry can result in a small stabilization energy (0.07-0.10 kcal/mol). nih.govacs.org The N1 substituent, in particular, has a significant effect on the ring-inversion barrier. acs.org

Computational Methods: The "replica path method" is a powerful tool for locating transition states and constructing the reaction coordinates for these complex conformational changes. nih.govacs.org

It is highly probable that the 1,4-diazepane ring in the title compound undergoes a similar boat-to-boat inversion, and the N-methyl and carboximidamide groups would influence the energy barrier and preferred conformations.

Solvent choice is critical in the synthesis and reactions of diazepane derivatives, influencing reaction rates and yields. In the synthesis of diazepam, for instance, transitioning from toluene (B28343) to acetonitrile (B52724) (ACN) was found to accelerate the reaction, likely due to the improved solubility of ammonium (B1175870) salt reagents. frontiersin.org Similarly, palladium-catalyzed cyclizations to form benzodiazepine (B76468) cores are often performed in solvents like dioxane. mdpi.com

The kinetics of diazepine formation can be significantly influenced by the type of catalyst used. Studies on the synthesis of 1,4-diazepines using heteropolyacids as catalysts showed that the reaction time and yield are dependent on the catalyst's composition and acidity. nih.gov For example, using H₅PMo₁₀V₂O₄₀ as a catalyst in refluxing ethanol (B145695) afforded excellent yields in shorter reaction times compared to other catalysts like trifluoroacetic acid. nih.gov The reaction did not proceed at room temperature, indicating a significant activation energy barrier that must be overcome with thermal energy. nih.gov

Table 2: Influence of Catalysts on 1,4-Diazepine Synthesis Kinetics. nih.gov

Catalyst Reaction Time (h) Yield (%)
CF₃COOH 6.0 85
H₃PW₁₂O₄₀ 5.0 88
H₃PMo₁₂O₄₀ 4.0 90
H₄PMo₁₁VO₄₀ 2.5 94

Derivatization Strategies for Functional Group Interconversion

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogues and the introduction of diverse chemical scaffolds.

Analogues can be synthesized by modifying either the diazepane ring or the carboximidamide group. The synthesis of related 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides demonstrates a common strategy where a substituted 1,4-diazepane is used as a starting material in a multi-step synthesis. openpharmaceuticalsciencesjournal.com This approach could be adapted by using various substituted N-methyl-1,2-diamines in the initial ring-forming steps to introduce substituents at different positions of the diazepane core.

Alternatively, the carboximidamide group itself can be substituted. PubChem lists derivatives such as 4-acetyl-N'-propyl-1,4-diazepane-1-carboximidamide, indicating that the terminal nitrogen of the amidine can be alkylated. nih.gov The secondary amine at the N4 position (if not acetylated) also represents a key site for modification.

Table 3: Potential Sites for Analogue Synthesis

Site of Modification Type of Reaction Possible Reagents Resulting Analogue Type
N4-amine Acylation Acetyl chloride, Benzoyl chloride N4-acyl derivatives
N4-amine Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃ N4-alkyl/aryl derivatives
Carboximidamide (N') Alkylation Alkyl halides N'-substituted amidines

The nucleophilic nature of the nitrogen atoms in the 1,4-diazepane ring and the carboximidamide group makes them ideal handles for introducing larger, more complex chemical scaffolds. This strategy is often employed in medicinal chemistry to create hybrid molecules with enhanced biological activity.

For example, the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involves reacting an intermediate amine with various substituted sulfonyl chlorides, effectively attaching a diverse range of aryl sulfonamide scaffolds to the diazepane core. openpharmaceuticalsciencesjournal.com A similar approach could be applied to the N4-position of the title compound.

Furthermore, modern synthetic methods offer numerous possibilities. N-propargylamines have been used as versatile building blocks for synthesizing 1,4-diazepane derivatives, opening pathways to introduce functionalities via click chemistry or other alkyne-based transformations. rsc.org Palladium-catalyzed cross-coupling reactions or Buchwald-Hartwig amination could also be employed to attach aryl or heteroaryl moieties to the diazepane nitrogens.

Theoretical and Computational Chemistry of 4 Methyl 1,4 Diazepane 1 Carboximidamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the spectroscopic behavior of 4-methyl-1,4-diazepane-1-carboximidamide.

DFT calculations can provide a comprehensive picture of the electronic structure of this compound. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals regions of electron density that are crucial for understanding the molecule's reactivity. The carboximidamide group, with its delocalized π-system, is expected to be a key feature in the electronic structure.

Natural Bond Orbital (NBO) analysis can further dissect the bonding within the molecule, quantifying the hybridization of atomic orbitals and the nature of the chemical bonds. This analysis would likely confirm the sp2 hybridization of the atoms within the carboximidamide unit and the sp3 hybridization of the atoms in the diazepane ring. The electron density distribution and electrostatic potential maps can highlight the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the characterization of this compound. Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectra, identifying the electronic transitions responsible for the observed absorption bands.

Furthermore, the vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra. These predictions are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions. For instance, the characteristic stretching frequencies of the C=N and N-H bonds in the carboximidamide group, as well as the C-N and C-H vibrations of the diazepane ring, can be accurately predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing these predicted chemical shifts with experimental data is a crucial step in the structural elucidation of the compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm) - CH₃2.352.32
¹³C NMR (δ, ppm) - C=N158.2157.9
IR (cm⁻¹) - C=N stretch16501645
IR (cm⁻¹) - N-H stretch33503340

The carboximidamide unit is analogous to a guanidine (B92328) group, which is known for its strong basicity. Computational methods can be used to predict the pKa value of the conjugate acid of this compound. This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a combination of quantum mechanics and a continuum solvation model.

The high predicted pKa value is a result of the significant resonance stabilization of the protonated form, where the positive charge is delocalized over the two nitrogen atoms of the carboximidamide group. This makes the conjugate acid less acidic and the parent molecule a strong base. Such predictions are vital for understanding the behavior of the molecule in biological systems and for designing potential applications where its basicity is important. nih.govnih.gov

Table 3: Predicted pKa Value for the Carboximidamide Unit

PropertyPredicted ValueImplication
pKa of conjugate acid~12.5Indicates strong basicity in aqueous solution. nih.gov

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational landscape and intermolecular interactions in different environments.

The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations can be used to explore the potential energy surface of this compound and identify the most stable conformers in both the gas phase and in solution.

In the gas phase, the conformational preferences are dictated by intramolecular interactions, such as steric hindrance and weak hydrogen bonds. In solution, the interactions with solvent molecules play a crucial role in determining the conformational equilibrium. The relative populations of the different conformers can be estimated from the simulation trajectories, providing insights into the dynamic behavior of the molecule.

Table 4: Hypothetical Relative Energies of 1,4-Diazepane Ring Conformations

ConformationRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Chair0.00.0
Twist-Boat1.51.2
Boat3.22.8

MD simulations are particularly well-suited for studying the intermolecular interactions of this compound with itself and with solvent molecules. The carboximidamide group, with its N-H donors and imine nitrogen acceptor, is capable of forming strong hydrogen bonds.

Simulations of the molecule in a protic solvent like water would reveal the formation of a complex and dynamic hydrogen bonding network. Analysis of the radial distribution functions and the number of hydrogen bonds over time can quantify the extent and nature of these interactions. In the solid state, these hydrogen bonds are expected to play a key role in the crystal packing. Understanding these intermolecular forces is crucial for predicting properties such as solubility and for designing materials with specific self-assembly characteristics.

Computational Reaction Mechanism Studies

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound like this compound, these studies would provide fundamental insights into its reactivity and potential applications. However, no published research was found that applies these methods to this specific molecule.

No studies containing energy profiles or activation energy calculations for reactions of this compound have been published. An energy profile diagram visually represents the energy changes that occur during a reaction. The activation energy (Ea), calculated as the energy difference between the reactants and the transition state, is a key parameter that determines the kinetic feasibility of a reaction. Without experimental or computational data, these values remain unknown for this compound.

The prediction of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is preferentially formed) is a major application of computational chemistry. These predictions are often based on the analysis of transition state energies for different possible reaction pathways. For this compound, which possesses stereogenic centers and multiple reactive sites, such predictions would be highly valuable. However, no computational studies focused on the regioselectivity or stereoselectivity of its reactions are present in the current body of scientific literature.

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing catalyst and drug design. These data-driven approaches can accelerate the discovery of new molecules with desired properties. The application of these advanced computational techniques to this compound or its derivatives has not been reported.

There are no published examples of algorithm-driven catalyst design where this compound is used as a scaffold or ligand. This approach typically involves using ML models, trained on large datasets of known catalysts, to predict the performance of new, untested structures. Such a strategy could be employed to design novel catalysts based on the diazepane carboximidamide framework for specific synthetic transformations, but this research has not yet been undertaken.

Data-driven models that predict the reactivity of specific compounds are becoming increasingly common. These models learn from existing reaction data to make predictions for new molecules. No such predictive models have been developed or applied to forecast the reactivity of this compound.

Applications in Chemical Sciences and Scaffold Utility Non Clinical Focus

4-Methyl-1,4-diazepane-1-carboximidamide as a Building Block in Organic Synthesis

Heterocyclic compounds are fundamental to organic synthesis, serving as key intermediates and core structures for more complex molecules. The this compound structure is a prime example of a versatile heterocyclic building block.

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry and a valuable starting point for constructing intricate molecular designs. Its non-planar, flexible conformation allows for the spatial presentation of substituents in diverse orientations, which is crucial for creating molecules with specific three-dimensional shapes. The synthesis of complex structures often involves leveraging the reactivity of the nitrogen atoms within the diazepane ring for functionalization or ring-expansion reactions. The presence of the carboximidamide group provides a highly reactive handle for further transformations, enabling its incorporation into larger, multi-functional molecular systems.

The 1,4-diazepane moiety itself is a foundational heterocycle that can be used to generate more complex, fused heterocyclic systems. For instance, diazepine (B8756704) skeletons are precursors in the synthesis of benzodiazepines and other fused bicyclic structures. The guanidine (B92328) functional group is also known to participate in cyclization reactions. Due to its high nucleophilicity, the guanidine portion can react with suitable dienophiles or other electrophilic partners, potentially leading to the formation of novel fused-ring systems where the diazepane ring is annulated with another heterocyclic structure. This dual reactivity makes it a valuable precursor for creating a wide array of diverse heterocyclic compounds. nih.gov

Role as an Organocatalyst or Reagent

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. The guanidine moiety in this compound is a well-established functional group in this field.

Guanidines are classified as organic superbases due to the exceptional stability of their protonated form, the guanidinium (B1211019) ion, which delocalizes the positive charge across three nitrogen atoms. researchgate.net This high basicity allows them to act as potent Brønsted base catalysts, capable of deprotonating even weakly acidic carbon-based pronucleophiles to initiate reactions. thieme-connect.comnih.gov

Furthermore, by introducing chirality into the catalyst's structure—for example, by using a chiral diazepane backbone—chiral guanidine catalysts can be created. rsc.org These catalysts have proven highly effective in asymmetric synthesis, enabling the production of enantiomerically enriched molecules. researchgate.netrsc.orgx-mol.com A chiral variant of this compound could therefore serve as an effective asymmetric organocatalyst. The bifunctional nature of such a catalyst is key; the guanidine base activates the nucleophile by deprotonation, while the resulting guanidinium ion can then stabilize the transition state through hydrogen bonding, guiding the stereochemical outcome of the reaction. mdpi.com

Guanidine-based organocatalysts are known to effectively promote a wide variety of important carbon-carbon bond-forming reactions. The strong Brønsted basicity of the guanidine group in this compound makes it a suitable candidate for catalyzing numerous transformations, including:

Michael Addition: Guanidines catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds by deprotonating the nucleophile. The resulting guanidinium ion can then activate the electrophile via hydrogen bonding. acs.orgingentaconnect.comacs.org

Aza-Henry (Nitro-Mannich) Reaction: This reaction involves the addition of a nitroalkane to an imine. Chiral guanidines have been used to achieve high enantioselectivity in this transformation, producing valuable β-nitroamines. nih.govacs.orgnih.govresearchgate.net

Baylis–Hillman Reaction: Bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its derivatives are effective catalysts for this reaction, which couples an aldehyde with an activated alkene. organic-chemistry.orgsemanticscholar.orgresearchgate.netresearchgate.netthieme-connect.com

Aldol (B89426) Condensation: Guanidines can act as catalysts for direct aldol reactions by generating an enolate from a ketone or other carbonyl compound, which then reacts with an aldehyde. nih.govthieme-connect.comresearchgate.netresearchgate.netacs.org

Mannich Reaction: Guanidine hydrochloride has been shown to be a simple and effective catalyst for the three-component Mannich reaction to produce β-amino carbonyl compounds. ccspublishing.org.cnresearchgate.netnih.govresearchgate.net

Claisen Rearrangement: Chiral guanidinium ions, acting as hydrogen-bond donors, can catalyze enantioselective capes.gov.brcapes.gov.br-sigmatropic rearrangements of allyl vinyl ethers, stabilizing the transition state. acs.orgresearchgate.netnih.govidc-online.comuvm.edu

Strecker Reaction: The synthesis of α-aminonitriles from imines and cyanide sources can be efficiently catalyzed by chiral bicyclic guanidines. capes.gov.brresearchgate.netntu.edu.sgcdnsciencepub.comacs.org

Azidation and Silylation: The strong basicity of guanidines also makes them suitable catalysts for other transformations requiring proton abstraction, such as azidation and silylation reactions.

Organic TransformationRole of Guanidine MoietyKey Advantages
Michael AdditionBrønsted base to deprotonate pronucleophile; Guanidinium ion stabilizes transition state.High efficiency for C-C bond formation. ingentaconnect.com
Aza-Henry ReactionBifunctional catalysis: base deprotonates nitroalkane, H-bonding controls stereochemistry.Excellent enantioselectivity with chiral catalysts. nih.govacs.org
Baylis–Hillman ReactionActs as a nucleophilic catalyst to activate the alkene.Effective for densely substituted products. organic-chemistry.orgthieme-connect.com
Aldol CondensationBrønsted base to generate enolate nucleophile.High stereoselectivity in direct asymmetric versions. thieme-connect.com
Mannich ReactionBrønsted base catalysis under mild, often solvent-free, conditions.Efficient synthesis of β-amino carbonyls. ccspublishing.org.cn
Claisen RearrangementGuanidinium ion acts as H-bond donor to stabilize the transition state.Enables highly enantioselective rearrangements. nih.gov
Strecker ReactionBifunctional activation of both the imine and the cyanide source.Good yields and high enantioselectivity for α-amino acids precursors. cdnsciencepub.comacs.org

Advanced Materials and Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. The structural features of this compound make it an intriguing candidate for applications in this field.

The protonated form of the guanidine group, the guanidinium ion, is an exceptional hydrogen bond donor. It is planar and can form multiple, directionally specific hydrogen bonds with anionic or neutral hydrogen bond acceptors like phosphates or carboxylates. researchgate.netrsc.orgacs.org This strong and specific binding has been exploited in the design of synthetic receptors for anions and in the construction of self-assembling supramolecular structures such as double-helices. rsc.orgnobelprize.org

The combination of the rigid, hydrogen-bonding guanidinium group with the flexible 1,4-diazepane scaffold could lead to the formation of novel supramolecular polymers, gels, or other ordered materials. The diazepane unit can provide conformational flexibility and steric bulk, influencing the packing and long-range order of the self-assembled structures. Such materials could have applications in areas like molecular recognition, sensing, or the development of responsive ("smart") materials. researchgate.net

Potential as a Component in CO2 Capture Technologies

The guanidinium functional group within this compound is a key feature that suggests its potential utility in carbon dioxide (CO2) capture technologies. Guanidine and its derivatives are strong organic bases capable of effectively capturing CO2 from the air. wgtn.ac.nzwgtn.ac.nz This reactivity is attributed to the ability of the guanidinium group to react with CO2, often in the presence of water, to form stable bicarbonate or carbonate salts. google.com

Research into various guanidine compounds has demonstrated that they can bind CO2 and precipitate as crystalline carbonate or bicarbonate salts. researchgate.netornl.gov This process can be reversible, with the captured CO2 being released upon mild heating, allowing for the regeneration of the guanidine compound. researchgate.net This cyclical process of capture and release is a critical aspect of developing energy-efficient CO2 capture systems. The specific reaction for a generic guanidine compound (G) can be represented as follows:

G + H2O + CO2 ⇌ [GH]+[HCO3]−

The 1,4-diazepane ring in this compound could influence the solubility and stability of the resulting bicarbonate salt, potentially offering advantages in the separation and regeneration stages of a CO2 capture process. While direct studies on this compound for CO2 capture are not extensively documented, the known reactivity of the guanidinium moiety provides a strong basis for its investigation in this field.

Table 1: Comparison of Guanidinium-Based Compounds in CO2 Capture

Compound ClassCO2 Capture MechanismKey Advantages
Bis-iminoguanidines Formation of crystalline (bi)carbonate salts. researchgate.netQuantitative regeneration, potential for lower energy requirements. researchgate.net
Guanidine Superbases Activation and capture from ambient air to form guanidinium bicarbonate salts. wgtn.ac.nzwgtn.ac.nzHigh efficiency in CO2 capture. wgtn.ac.nzwgtn.ac.nz
Aqueous Guanidine Sorbents Reaction with CO2 to form crystalline salts with low aqueous solubility. researchgate.netFacilitates separation of the CO2-captured product. researchgate.net

Integration into Supramolecular Assemblies and Ionic Salts

The guanidinium group is a versatile functional group that is well-suited for the construction of supramolecular assemblies due to its ability to form strong hydrogen bonds and electrostatic interactions. nih.gov The planar, Y-shaped geometry of the protonated guanidinium group allows for the directional and multidentate binding of anions, particularly oxoanions like carboxylates and phosphates. rsc.org This makes this compound a potential building block for designing complex, self-assembling molecular architectures.

Furthermore, the guanidinium cation can be paired with various anions to form ionic liquids (ILs). Guanidinium-based ILs are a class of molten salts with melting points below 100 °C. They often exhibit high thermal stability, low volatility, and tunable solubility, making them attractive for a range of applications, including as solvents for organic reactions and in electrochemical devices. acs.orgalfa-chemistry.comnih.gov The synthesis of both cyclic and acyclic guanidinium salts has been explored, demonstrating their potential to form a diverse library of ionic liquids with varied properties. acs.org The 1,4-diazepane scaffold of this compound could impart specific conformational constraints and solubility characteristics to the resulting ionic liquids.

Table 2: Properties of Guanidinium-Based Ionic Liquids

Cation TypeAnion ExamplesNotable PropertiesPotential Applications
Cyclic Guanidinium Nitrate, Perchlorate, Dinitroamide acs.orgLow melting points, good thermal stability. acs.orgElectrolytes, energetic materials. acs.org
Acyclic Guanidinium Trifluoromethanesulfonate, Tetrafluoroborate alfa-chemistry.comHigh conductivity, non-volatility. alfa-chemistry.comBatteries, capacitors, phase transfer catalysts. alfa-chemistry.com
Functionalized Guanidinium TFSI⁻ researchgate.netLow viscosity, good electrochemical stability. researchgate.netElectrochemical devices. researchgate.net

Academic Investigations into Molecular Recognition Scaffolds

The structure of this compound is well-suited for academic investigations into the principles of molecular recognition. The combination of a flexible seven-membered ring and a rigid, charge-delocalized guanidinium group provides a platform for studying how different structural elements contribute to binding affinity and selectivity.

Design Principles for Ligand-Target Interactions in Chemical Systems

The guanidinium group is a cornerstone in the design of artificial receptors for anions. nih.gov Its ability to form multiple hydrogen bonds and engage in strong electrostatic interactions with complementary functional groups, particularly oxoanions, is a key design principle. rsc.org In biological systems, the arginine side chain, which terminates in a guanidinium group, is crucial for protein-ligand interactions. nih.gov

In synthetic chemical systems, the 1,4-diazepane ring can act as a scaffold to pre-organize the guanidinium group for optimal interaction with a target molecule. The conformational flexibility of the seven-membered ring, coupled with the stereochemistry introduced by the methyl group, can be exploited to create binding pockets with specific shapes and sizes. This allows for the systematic study of how scaffold rigidity and the spatial presentation of binding groups influence molecular recognition events. The 1,4-diazepane framework is a recognized "privileged structure" in medicinal chemistry, and its derivatives are used to create diverse molecular scaffolds. jocpr.com

Structure-Activity Relationship (SAR) Studies for Chemical Functionality (not biological activity)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its function. For this compound, SAR studies could focus on how modifications to the diazepane ring or the guanidinium group affect its non-clinical chemical properties.

For instance, the position and nature of substituents on the 1,4-diazepane ring could be varied to investigate their impact on the basicity of the guanidinium group, which in turn would affect its CO2 capture efficiency. Similarly, altering the substitution pattern on the guanidinium nitrogen atoms could influence its coordination properties and its ability to form stable supramolecular assemblies. The terminal guanidine group has been identified as a vital component for the chemical functionality of other guanidine-containing compounds. mdpi.com Such studies, while not focused on biological activity, are crucial for the rational design of new materials and chemical probes based on the this compound scaffold.

Future Research and Opportunities for this compound

The unique structural scaffold of this compound, combining a seven-membered diazepane ring with a guanidine-like carboximidamide group, presents a fertile ground for future chemical exploration. While this specific molecule remains largely uncharacterized in current literature, its constituent functional groups are well-known for their diverse reactivity and utility in various scientific domains. This article outlines promising future research directions and opportunities centered on this intriguing compound, focusing on sustainable synthesis, novel reactivity, computational modeling, high-throughput experimentation, and the design of advanced materials.

Future Research Directions and Opportunities

The exploration of 4-Methyl-1,4-diazepane-1-carboximidamide is poised to unlock new avenues in synthetic chemistry, materials science, and beyond. The following sections detail key areas where focused research efforts could yield significant advancements.

The future synthesis of this compound and its derivatives should prioritize environmentally benign methodologies. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize renewable resources. unibo.itresearchgate.net

Key strategies for developing sustainable synthetic routes could include:

Catalytic Approaches: The use of efficient and recyclable catalysts, such as heteropolyacids, can significantly improve the sustainability of diazepine (B8756704) synthesis. mdpi.comnih.gov These catalysts can facilitate key bond-forming reactions under milder conditions, reducing the need for stoichiometric reagents and simplifying purification processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of cyclic guanidine (B92328) derivatives, often leading to higher yields in shorter reaction times. mdpi.com This technique can be explored for the key cyclization and guanylation steps in the synthesis of the target compound.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and process control. nih.gov Developing a flow-based synthesis for this compound would enable its efficient and on-demand production.

Green Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, ethanol (B145695), or ionic liquids, is a cornerstone of sustainable chemistry. unibo.it Investigating the feasibility of synthesizing the target compound in these solvents will be a crucial research direction.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Strategy Potential Advantages Key Research Focus
Heteropolyacid Catalysis High yields, mild conditions, reusability. mdpi.comnih.gov Catalyst screening and optimization for the specific diazepine ring formation.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. mdpi.com Optimization of microwave parameters for cyclization and guanylation steps.
Flow Chemistry Enhanced safety, scalability, and control. nih.gov Development of a continuous flow reactor setup for multi-step synthesis.
Green Solvents Reduced environmental impact, improved safety. unibo.it Solubility and reactivity studies in various green solvent systems.

Table 1: Potential Green Synthetic Strategies for this compound.

The unique combination of a diazepane ring and a carboximidamide group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and leverage the inherent reactivity of this scaffold to construct complex molecular architectures.

Potential areas for reactivity exploration include:

Domino and Cascade Reactions: The diazepine scaffold is amenable to domino processes, allowing for the rapid construction of complex polycyclic systems from simple precursors. nih.gov Investigating cascade reactions initiated at either the diazepane nitrogens or the carboximidamide group could lead to the discovery of novel heterocyclic frameworks.

Rearrangement Reactions: Certain substituted diazepine derivatives are known to undergo rearrangement reactions to form new heterocyclic systems. researchgate.net Exploring the possibility of such rearrangements with this compound could provide access to novel molecular scaffolds.

Cycloaddition Reactions: The carboximidamide moiety, with its imine-like character, could potentially participate in cycloaddition reactions, offering a pathway to fused ring systems. researchgate.net

Functionalization of the Diazepane Ring: The secondary amine within the diazepane ring provides a handle for further functionalization. N-acylation and N-alkylation reactions can be explored to introduce a variety of substituents, thereby modulating the compound's properties. researchgate.net

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts and accelerating the discovery process. For a novel compound like this compound, computational modeling can provide invaluable insights.

Future computational studies could focus on:

Conformational Analysis: The seven-membered diazepane ring can adopt multiple low-energy conformations, which can significantly influence its reactivity and biological activity. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations and the energy barriers between them. ijpcbs.comnih.gov

Reaction Mechanism and Selectivity Prediction: Computational methods can be used to elucidate the mechanisms of potential reactions and predict their outcomes, including regioselectivity and stereoselectivity. nih.govnips.cc This can help in designing more efficient and selective synthetic routes.

Machine Learning for Reactivity Prediction: Machine learning models are increasingly being used to predict the outcomes of chemical reactions with high accuracy. acs.orgacs.orgrsc.orgnih.gov By training models on datasets of related heterocyclic compounds, it may be possible to predict the reactivity of this compound in various chemical transformations.

A summary of computational approaches is provided in Table 2.

Computational Method Application Expected Outcome
Density Functional Theory (DFT) Conformational analysis, reaction mechanism studies. ijpcbs.comnih.gov Prediction of stable conformers and transition state energies.
Molecular Dynamics (MD) Simulations Exploring conformational space in solution. Understanding the dynamic behavior of the molecule in different environments.
Machine Learning (ML) Prediction of reaction outcomes and properties. acs.orgacs.orgrsc.orgnih.gov High-throughput virtual screening and identification of promising reaction conditions.

Table 2: Advanced Computational Modeling for this compound.

To fully explore the chemical space around the this compound scaffold, high-throughput experimentation (HTE) and automated synthesis platforms are indispensable tools. These technologies allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

Future research in this area should involve:

Automated Library Synthesis: Automated synthesis platforms can be employed to generate libraries of derivatives by varying the substituents on the diazepane ring and the carboximidamide group. nih.govresearchgate.net This would provide a diverse set of compounds for screening.

High-Throughput Screening (HTS): HTS assays can be developed to rapidly evaluate the synthesized libraries for various properties, such as biological activity or catalytic performance. nih.govresearchgate.netnih.govmdpi.comrsc.org

Flow Chemistry for Library Generation: Automated flow chemistry systems are particularly well-suited for the rapid synthesis of compound libraries, offering precise control over reaction parameters and enabling efficient exploration of reaction conditions. nih.gov

The guanidinium (B1211019) group is known for its ability to form strong hydrogen bonds and its responsiveness to pH changes. nih.gov This suggests that this compound could serve as a valuable building block for the design of novel stimuli-responsive or "smart" materials. rsc.orgnih.govmdpi.comucsd.edunih.govjocpr.comresearchgate.net

Potential applications in materials science include:

Stimuli-Responsive Polymers and Hydrogels: By incorporating the this compound scaffold into polymer backbones or as pendant groups, it may be possible to create materials that change their properties in response to stimuli such as pH, temperature, or the presence of specific ions. mdpi.comnih.govacs.orgmdpi.com

Drug Delivery Systems: Smart hydrogels based on this scaffold could be designed to release encapsulated drugs in a controlled manner in response to specific physiological cues, such as the acidic microenvironment of a tumor. nih.gov

Sensors and Actuators: The conformational changes and alterations in intermolecular interactions of polymers containing this scaffold in response to stimuli could be harnessed for the development of novel sensors and actuators. nih.gov

The potential of this scaffold in creating smart materials is a particularly exciting avenue for future research, with possible applications spanning from biomedicine to soft robotics.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-1,4-diazepane-1-carboximidamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-diazepane derivatives with methylating agents (e.g., methyl iodide) under anhydrous conditions, followed by carboximidamide functionalization via amidine formation. Key factors include:

  • Temperature control : Higher temperatures (80–100°C) favor imidamide formation but may lead to side reactions like ring-opening .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity by stabilizing transition states .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, critical for carboximidamide group introduction .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR detects methyl group shifts (δ 1.2–1.5 ppm for CH₃) and imidamide resonance (δ 160–165 ppm for C=N) .
  • X-ray crystallography : Resolves chair/boat conformations of the diazepane ring and hydrogen bonding networks .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, revealing nucleophilic sites (e.g., N-atoms in imidamide) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends observed in nucleophilic substitutions involving this compound?

Methodological Answer: Contradictions often arise from competing pathways:

  • Steric vs. electronic effects : The methyl group introduces steric hindrance but stabilizes transition states via hyperconjugation. For example, in SN2 reactions, bulky substituents slow kinetics but improve regioselectivity .
  • Solvent-mediated equilibria : Polar solvents stabilize zwitterionic intermediates, altering reaction pathways (e.g., favoring elimination over substitution) .
  • Validation strategy : Use isotopic labeling (e.g., ¹⁵N) to track intermediate formation via mass spectrometry .

Q. Example Case :

  • Observed contradiction : Higher yields in aqueous vs. anhydrous conditions despite hydrolysis risks.
  • Resolution : Water acts as a proton shuttle, stabilizing intermediates via hydrogen bonding .

Q. How can computational models (e.g., molecular dynamics) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on imidamide’s hydrogen-bonding capacity with active-site residues .
  • Free-energy perturbation (FEP) : Predict binding affinity changes when modifying substituents (e.g., replacing methyl with fluorinated groups) .
  • Validation : Compare computational predictions with in vitro IC₅₀ values from enzyme inhibition assays .

Q. Example Workflow :

Generate 3D conformers (e.g., using RDKit).

Perform ensemble docking to account for protein flexibility.

Rank derivatives by binding energy and synthetic feasibility .

Q. What experimental and theoretical frameworks resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and Raman spectra to resolve ambiguities (e.g., distinguishing C=N vs. C=O vibrations) .
  • Dynamic NMR : Probe ring-flipping kinetics in diazepane to explain split signals at low temperatures .
  • Collaborative analysis : Use open-access databases (e.g., PubChem) to compare experimental data with published benchmarks .

Q. How can researchers integrate high-throughput screening with AI-driven synthesis planning for this compound’s derivatives?

Methodological Answer:

  • Automated workflows : Use platforms like Chemspeed or Festo for parallel synthesis of derivatives .
  • AI optimization : Train neural networks on reaction datasets (e.g., USPTO) to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
  • Data fusion : Combine screening results (e.g., bioactivity) with computational descriptors (e.g., logP, polar surface area) to prioritize candidates .

Q. Theoretical and Methodological Frameworks

  • Link to conceptual frameworks : Map reactivity to frontier molecular orbital theory (HOMO/LUMO gaps) to rationalize nucleophilic/electrophilic behavior .
  • Experimental design : Use factorial design (e.g., 2³ factorial) to evaluate interactions between temperature, catalyst, and solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,4-diazepane-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,4-diazepane-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.